N-(4-oxochromen-2-yl)morpholine-4-carboxamide
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Overview
Description
N-(4-oxochromen-2-yl)morpholine-4-carboxamide is a heterocyclic compound that features a chromone core linked to a morpholine ring via a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxochromen-2-yl)morpholine-4-carboxamide typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxochromen-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromone ring can be reduced to form hydroxy derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(4-oxochromen-2-yl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-oxochromen-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The chromone core can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)morpholine-4-carboxamide: Similar structure but with an isopropyl group instead of the chromone core.
N-(4-oxo-4H-chromen-2-yl)-4-morpholinecarboxamide: A closely related compound with similar biological activities.
Uniqueness
N-(4-oxochromen-2-yl)morpholine-4-carboxamide is unique due to the presence of both the chromone core and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
Properties
IUPAC Name |
N-(4-oxochromen-2-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11-9-13(20-12-4-2-1-3-10(11)12)15-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQPOIFCIQDOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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